1,3-Thiazinane-4-carboxylic acid hydrochloride
Overview
Description
1,3-Thiazinane-4-carboxylic acid hydrochloride is a heterocyclic compound containing a thiazinane ring with a carboxylic acid group and a hydrochloride salt
Mechanism of Action
Target of Action
This compound is a unique chemical used by early discovery researchers
Mode of Action
It’s known that it belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
One study suggests that it may be involved in the reaction of homocysteine (hcy) with formaldehyde (fa), providing 1,3-thiazinane-4-carboxylic acid . The downstream effects of this reaction on other biochemical pathways are yet to be fully understood.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Thiazinane-4-carboxylic acid hydrochloride are not well-studied. Its impact on bioavailability is currently unknown. A study has developed an effective analytical tool based on gas chromatography coupled with a mass spectrometry technique (gc–ms) for the determination of urinary 1,3-thiazinane-4-carboxylic acid .
Result of Action
As a unique chemical used by early discovery researchers , its specific effects at the molecular and cellular level are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazinane-4-carboxylic acid hydrochloride can be synthesized through the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment. The reaction involves the formation of a substituted thiazinane carboxylic acid . The synthetic route typically involves the following steps:
- Homocysteine thiolactone reacts with formaldehyde in the presence of water.
- The reaction mixture is heated to facilitate the formation of 1,3-thiazinane-4-carboxylic acid.
- The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve the controlled reaction of homocysteine thiolactone with formaldehyde and subsequent purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazinane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazinane derivatives.
Scientific Research Applications
1,3-Thiazinane-4-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways involving homocysteine and formaldehyde.
Comparison with Similar Compounds
Similar Compounds
- L-4-Thiazolidinecarboxylic acid
- DL-Homocysteine thiolactone hydrochloride
- Thiazolidine-2-carboxylic acid
Uniqueness
1,3-Thiazinane-4-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both a carboxylic acid group and a hydrochloride salt.
Properties
IUPAC Name |
1,3-thiazinane-4-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKJMCMPMIGQRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCNC1C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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